Polymorphism and Crystallinity: A Unique Physical Property with Formulation Implications
4-n-Propylphenylurea exhibits polymorphism, a property not universal among phenylurea analogs. Two distinct crystal forms (polymorphs I and II) have been isolated, which differ fundamentally at the molecular level in the orientation of the n-propyl group: antiperiplanar in polymorph I and synclinal in polymorph II [1].
| Evidence Dimension | Crystal Polymorphism and Molecular Conformation |
|---|---|
| Target Compound Data | Exhibits two distinct polymorphs (I and II) with different n-propyl group conformations |
| Comparator Or Baseline | N/A (This is a qualitative, binary property of the compound itself). |
| Quantified Difference | N/A (The difference is in the qualitative state, i.e., the presence of two distinct crystalline forms). |
| Conditions | Isolated and characterized via X-ray crystallography; polymorph I crystallizes in the monoclinic space group P2₁/n, and polymorph II in the tetragonal space group I4₁/a. |
Why This Matters
The existence of polymorphs with different molecular conformations and crystal packing is critical for formulation science, as different forms can exhibit vastly different solubility, stability, and bioavailability profiles.
- [1] Herbig, M., & Böhme, U. (2023). Two polymorphs of a phenylurea derivative: impact of n-propyl group orientation on crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 308-312. View Source
